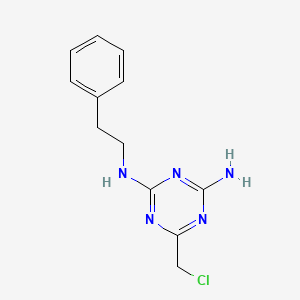

6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-(chloromethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c13-8-10-16-11(14)18-12(17-10)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAOOCQSPNTZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines under controlled conditions.

N-Alkylation: The final step involves the alkylation of the triazine derivative with 2-phenylethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the triazine ring and the phenylethyl group.

Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the phenylethyl group or the triazine ring.

Hydrolysis Products: Corresponding alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and antimicrobial therapy.

Industry

Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and dyes. Its reactivity and stability make it suitable for various applications, including as a cross-linking agent in polymer chemistry.

Wirkmechanismus

The mechanism of action of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets through its reactive chloromethyl and triazine groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, depending on the specific application. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triazine Derivatives

Substituent Effects on Physicochemical Properties

Triazine derivatives exhibit diverse properties depending on substituents. Key comparisons include:

Table 1: Substituent and Physicochemical Comparisons

- Reactivity : The chloromethyl group in the target compound allows facile substitution (e.g., with amines or alcohols), as seen in the synthesis of coumarin-linked triazines ().

Anticancer Activity

- N2-(4-Chlorophenyl)-6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (Compound 7) : Exhibited cytotoxicity against hormone-positive (MCF-7, SKBR-3) and triple-negative (MDA-MB-231) breast cancer cells. The 4-methylphenyl group likely enhances DNA intercalation or kinase inhibition .

- 6-(3-Chloro-2-fluorophenyl)-1-(3-(3,4-dichlorophenoxy)propyl)-1,6-dihydro-triazine-2,4-diamine (Compound 11u): Demonstrated antimicrobial activity, highlighting the role of halogenated aryl groups in targeting microbial enzymes .

Crystallographic and Structural Insights

- Delocalization Effects: X-ray studies of 6-aryl-4-cycloamino-triazines (e.g., 9{2,6}) reveal delocalized π-electron density across the triazine ring, stabilizing the structure. Similar delocalization is expected in the target compound .

- Hydrogen Bonding : In 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine, hydrogen bonds (N–H⋯N) form 1D chains, which expand into 2D networks with co-crystallized acids. The phenylethyl group in the target compound may disrupt such interactions, altering solubility .

Biologische Aktivität

6-(Chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This class of compounds is known for its diverse biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a chloromethyl group and a phenylethyl substituent, suggests potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives with enhanced biological properties. Additionally, the triazine ring can modulate enzyme activity and receptor interactions, affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The potential for this compound to act against various pathogens warrants further investigation.

Anticancer Properties

Triazines have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in tumor growth. Compounds with similar structures have demonstrated efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique substituents on the triazine ring may enhance the selectivity and potency of this compound against cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on triazine derivatives revealed that compounds with chloromethyl groups showed enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antibiotics.

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that triazine derivatives could significantly inhibit cell viability. For instance, a derivative with a similar structure was shown to reduce proliferation in breast cancer cells by up to 70% at micromolar concentrations.

| Compound | Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Triazine A | MCF-7 (Breast Cancer) | 70 | 10 |

| Triazine B | HeLa (Cervical Cancer) | 65 | 5 |

| Triazine C | A549 (Lung Cancer) | 80 | 15 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via nucleophilic substitution on a triazine core. A two-step approach involves (1) introducing the chloromethyl group at the 6-position of 1,3,5-triazine-2,4-diamine using chloromethylating agents (e.g., chloromethyl ethyl ether under acidic conditions) and (2) coupling with 2-phenylethylamine via SN2 displacement. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield. For analogs, microwave-assisted methods have improved efficiency by reducing reaction times and side products .

Q. How can researchers address solubility challenges during in vitro assays with this compound?

- Answer: The compound’s limited aqueous solubility can be mitigated using co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). For cell-based studies, pre-solubilizing in ethanol followed by dilution in culture media (final ethanol ≤0.1%) is effective. Structural modifications, such as introducing polar substituents (e.g., hydroxyl or amine groups) on the phenylethyl moiety, have also enhanced solubility without compromising activity .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Answer: Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloromethyl group presence.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% typically required).

- FT-IR to verify amine and triazine ring vibrations (e.g., N–H stretches at 3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl and phenylethyl positions influence bioactivity?

- Answer: Substitution at the chloromethyl group (e.g., replacing Cl with -SH or -OCH₃) reduces electrophilicity, impacting covalent binding to biological targets. The phenylethyl group’s aromaticity and chain length modulate lipophilicity and membrane permeability. Computational studies (e.g., 3D-QSAR) suggest that bulkier aryl groups enhance antiproliferative activity by improving target affinity, while shorter alkyl chains reduce cytotoxicity .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Answer: Discrepancies often arise from variations in cell membrane permeability, metabolic activation, or off-target effects. To address this:

- Conduct ATP-based viability assays alongside clonogenic survival tests to distinguish cytostatic vs. cytotoxic effects.

- Use isogenic cell lines (e.g., p53 wild-type vs. knockout) to evaluate dependency on specific pathways.

- Perform metabolomic profiling to identify intracellular adducts or reactive intermediates that drive toxicity .

Q. Which dehydrosulfurization methods optimize the synthesis of related triazine-oxadiazine hybrids?

- Answer: For analogs like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines, dicyclohexylcarbodiimide (DCC) provides high yields (70–85%) under reflux in THF. However, I₂/Et₃N mixtures enable room-temperature reactions, avoiding thermal degradation of sensitive substituents. The choice depends on the aryl group’s electron-withdrawing/donating properties, which influence intermediate stability .

Q. How can researchers validate the proposed mechanism of action involving kinase inhibition?

- Answer: Combine kinase profiling assays (e.g., KinomeScan) with cellular thermal shift assays (CETSA) to confirm target engagement. For example, pre-treating cells with the compound and observing shifted melting curves for kinases like AKT or EGFR validates direct binding. Follow-up CRISPR-Cas9 knockouts of suspected targets can establish functional relevance in phenotype rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.